3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
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Overview
Description
3-{[4-(bicyclo[221]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a complex organic compound that features a unique structure combining a carbazole core with a piperazine ring and a bicycloheptene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the bicycloheptene moiety via a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, dimethylformamide (DMF), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: Lacks the piperazine and bicycloheptene moieties, making it less complex.
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9H-carbazole: Similar structure but without the ethyl group at the 9-position.
Uniqueness
The uniqueness of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring and bicycloheptene moiety enhances its potential for receptor binding and biological activity, distinguishing it from simpler carbazole derivatives.
Properties
Molecular Formula |
C27H33N3 |
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Molecular Weight |
399.6 g/mol |
IUPAC Name |
3-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C27H33N3/c1-2-30-26-6-4-3-5-24(26)25-17-21(8-10-27(25)30)18-28-11-13-29(14-12-28)19-23-16-20-7-9-22(23)15-20/h3-10,17,20,22-23H,2,11-16,18-19H2,1H3 |
InChI Key |
XXBYUKOZMOTUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4CC5CC4C=C5)C6=CC=CC=C61 |
Origin of Product |
United States |
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